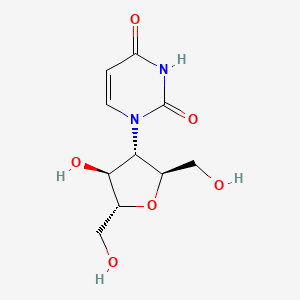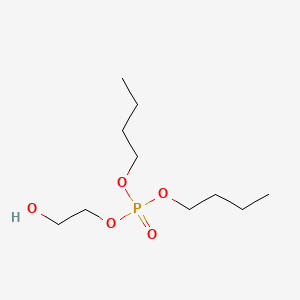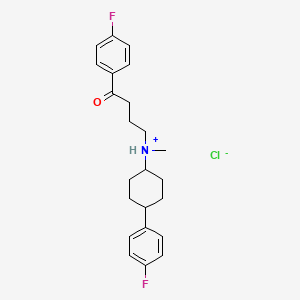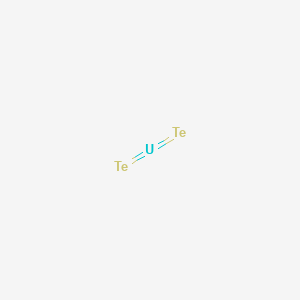
Uranium telluride (UTe2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uranium ditelluride is an inorganic compound with the chemical formula UTe₂. It was discovered to be an unconventional superconductor in 2018. This compound has garnered significant attention due to its unique superconducting properties, which include the ability to conduct electricity without resistance even in high magnetic fields .
Vorbereitungsmethoden
Uranium ditelluride can be synthesized using two primary methods: chemical vapor transport and molten metal flux growth.
Chemical Vapor Transport: This method involves the reaction of uranium and tellurium in a sealed environment, where the reactants are transported in the vapor phase and deposited as crystals.
Molten Metal Flux Growth: In this method, uranium and tellurium are combined in a molten state and allowed to crystallize.
Analyse Chemischer Reaktionen
Uranium ditelluride undergoes various chemical reactions, including oxidation and reduction. The compound’s reactivity is influenced by the presence of uranium and tellurium, which can participate in different types of chemical transformations.
Oxidation: Uranium ditelluride can be oxidized to form uranium oxides and tellurium oxides. Common oxidizing agents include oxygen and nitric acid.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form lower oxidation state compounds.
Substitution: Uranium ditelluride can undergo substitution reactions where tellurium atoms are replaced by other chalcogens like sulfur or selenium.
Wissenschaftliche Forschungsanwendungen
Uranium ditelluride has several scientific research applications, particularly in the fields of quantum computing and superconductivity.
Wirkmechanismus
The superconducting properties of uranium ditelluride are attributed to the formation of Cooper pairs, where two electrons with parallel spins pair up. This spin-triplet pairing allows the compound to conduct electricity without resistance. The material acts as a topological superconductor, maintaining its superconducting state even in high magnetic fields .
Vergleich Mit ähnlichen Verbindungen
Uranium ditelluride is unique among superconductors due to its unconventional properties. Similar compounds include:
Uranium disulfide (US₂): Another uranium-based compound with different superconducting properties.
Uranium diselenide (USe₂): Similar to uranium ditelluride but with selenium instead of tellurium.
Distrontium ruthenate (Sr₂RuO₄): A p-wave triplet state superconductor candidate.
Helium-3: A spin-triplet superfluid with similar pairing mechanisms.
Eigenschaften
CAS-Nummer |
12138-37-3 |
|---|---|
Molekularformel |
Te2U |
Molekulargewicht |
493.2 g/mol |
IUPAC-Name |
bis(tellanylidene)uranium |
InChI |
InChI=1S/2Te.U |
InChI-Schlüssel |
NXLGIFZSJFTWAS-UHFFFAOYSA-N |
Kanonische SMILES |
[Te]=[U]=[Te] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



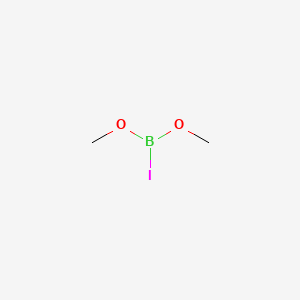
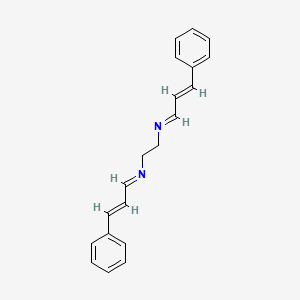

![N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide](/img/structure/B13747269.png)

![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)
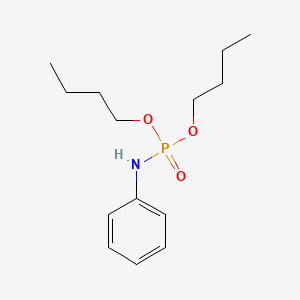
![methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B13747297.png)
